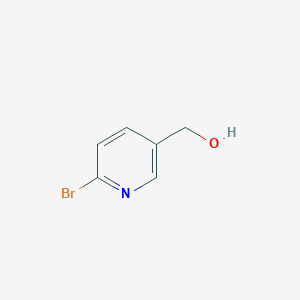

6-Bromo-3-pyridinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPDKOIDAYZUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423608 | |

| Record name | (6-Bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122306-01-8 | |

| Record name | (6-Bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-pyridinemethanol: Properties, Synthesis, and Applications

Introduction

6-Bromo-3-pyridinemethanol, also known as 2-Bromo-5-(hydroxymethyl)pyridine, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromine atom on the pyridine ring and a versatile hydroxymethyl group, makes it an invaluable synthon for creating complex molecular architectures. The pyridine core is a common motif in pharmacologically active compounds, and the strategic placement of the bromo and hydroxymethyl substituents allows for orthogonal chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, reliable synthetic and purification protocols, and key applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research.

General and Physical Properties

The primary identifiers and physical characteristics of this compound are summarized below. These data are crucial for reaction planning, purification, and safety considerations.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2-Bromo-5-(hydroxymethyl)pyridine, (6-Bromopyridin-3-yl)methanol | [1][2][3] |

| CAS Number | 122306-01-8 | [1][3] |

| Molecular Formula | C₆H₆BrNO | [3][4] |

| Molecular Weight | 188.02 g/mol | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 48-51 °C | [2] |

| Boiling Point | 314.3 ± 27.0 °C (Predicted) | [2] |

| Solubility | Information not widely available, but expected to be soluble in methanol, ethanol, ethyl acetate, and chlorinated solvents. | |

| Storage | Inert atmosphere, Room Temperature | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is a primary tool for structural verification.

-

δ 8.36 (d, J = 2.7 Hz, 1H): This signal corresponds to the proton at the C2 position of the pyridine ring, deshielded by the adjacent nitrogen.

-

δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H): This signal represents the proton at the C4 position, showing coupling to both the C2 and C5 protons.

-

δ 7.49 (d, J = 8.1 Hz, 1H): This signal is from the proton at the C5 position.

-

δ 4.72 (s, 2H): This singlet corresponds to the two protons of the methylene group (-CH₂-).

-

δ 1.95 (s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH).[5]

-

Synthesis and Purification

The reliable synthesis and effective purification of this compound are critical for its use in further applications.

Synthetic Route: Reduction of 6-Bromonicotinaldehyde

A common and efficient method for preparing this compound is the reduction of the corresponding aldehyde, 6-bromonicotinaldehyde.[5] Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups, minimizing the risk of side reactions.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis adapted from established procedures.[5]

-

Dissolution: Dissolve 6-bromonicotinaldehyde (e.g., 20.0 g, 0.11 mol) in methanol (108 mL) in an appropriately sized round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath to maintain a temperature of 20-30 °C.

-

Addition of Reducing Agent: Add sodium borohydride (e.g., 4.88 g, 0.026 mol) portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by diluting the mixture with a saturated aqueous solution of ammonium chloride.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the resulting aqueous solution with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic phases sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Purification

The crude product can be purified by recrystallization or column chromatography to achieve high purity (>98%).

-

Recrystallization: A suitable solvent system (e.g., ethyl acetate/hexanes) can be used for recrystallization. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

-

Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

Caption: Workflow for synthesis, purification, and quality control.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in both synthetic methodology and drug discovery.[7]

A Key Building Block in Organic Synthesis

The two functional groups of this compound can be manipulated independently, making it a valuable tool for building molecular complexity.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyridine derivatives.

-

Hydroxymethyl Group Functionalization: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, providing numerous pathways for further molecular elaboration.

Caption: Modification points on the this compound scaffold.

Role in Medicinal Chemistry

The substituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of compounds targeting a variety of biological pathways, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. Its utility as a pharmaceutical intermediate is well-documented.[5][7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

| Hazard Class | Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[4] |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation.[4] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical profile and established synthetic routes. Its bifunctional nature provides chemists with a powerful platform for generating diverse and complex molecules, particularly in the fields of medicinal chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | 122306-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 122306-01-8 CAS MSDS ((6-BROMO-PYRIDIN-3-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]

- 4. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to (6-bromopyridin-3-yl)methanol: Synthesis, Reactivity, and Applications

Abstract

(6-bromopyridin-3-yl)methanol, a versatile brominated pyridine derivative, serves as a pivotal building block in contemporary organic synthesis. Its unique electronic and structural features, characterized by the presence of a nucleophilic hydroxymethyl group and a bromine atom susceptible to various cross-coupling reactions, render it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This technical guide provides an in-depth exploration of (6-bromopyridin-3-yl)methanol, encompassing its synthesis, physicochemical properties, characteristic reactivity, and diverse applications. A detailed, field-proven protocol for its preparation is presented, alongside a discussion of its instrumental role in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the utilization of this important synthetic intermediate.

Introduction: The Strategic Importance of (6-bromopyridin-3-yl)methanol

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of molecular properties, enabling the development of novel therapeutic agents and advanced materials.[2] (6-bromopyridin-3-yl)methanol, with its dual functionality, has emerged as a particularly valuable asset in this context. The hydroxymethyl group provides a handle for further derivatization through esterification, etherification, or oxidation, while the bromine atom at the 6-position readily participates in a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a modular and convergent approach to the synthesis of complex molecular architectures.

This guide will elucidate the fundamental chemistry of (6-bromopyridin-3-yl)methanol, providing a robust foundation for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in synthesis and analysis.

Physical Properties

| Property | Value | Reference |

| IUPAC Name | (6-bromopyridin-3-yl)methanol | |

| Synonyms | 6-Bromo-3-pyridinemethanol, 2-Bromo-5-(hydroxymethyl)pyridine | , |

| CAS Number | 122306-01-8 | |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Appearance | Colorless to light yellow liquid to solid | |

| Melting Point | 46-50 °C | |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane; slightly soluble in water. |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of (6-bromopyridin-3-yl)methanol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Key expected signals include a singlet for the benzylic protons of the hydroxymethyl group, and distinct signals for the aromatic protons on the pyridine ring.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum will show distinct signals for the hydroxymethyl carbon and the five carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Synthesis of (6-bromopyridin-3-yl)methanol: A Validated Protocol

The synthesis of (6-bromopyridin-3-yl)methanol can be achieved through various routes, with the reduction of 6-bromonicotinic acid or its esters being a common and efficient method.[4] The following protocol details a reliable, two-step procedure starting from 6-hydroxynicotinic acid.

Synthesis Workflow

Caption: Synthetic pathway for (6-bromopyridin-3-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromonicotinic Acid [5]

-

Reaction Setup: In a fume hood, carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g) in a round-bottom flask equipped with a stirrer.

-

Heating: Heat the mixture with stirring at 70-80°C for approximately 15 minutes, then increase the temperature to 120°C for 1 hour. The initial dark red liquid will solidify into a yellow mass.

-

Work-up: After cooling, cautiously add the solid mass to iced water.

-

Isolation: Collect the resulting white precipitate of 6-bromonicotinic acid by filtration, wash with water, and recrystallize from aqueous ethanol.

Step 2: Reduction to (6-bromopyridin-3-yl)methanol [4]

-

Esterification: The crude 6-bromonicotinic acid is first esterified by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 6-bromonicotinate.

-

Reduction: The resulting methyl 6-bromonicotinate is then reduced using a sodium borohydride-methanol system in a suitable solvent like THF at reflux to afford (6-bromopyridin-3-yl)methanol in high yield.

Key Reactions and Mechanistic Insights

The synthetic utility of (6-bromopyridin-3-yl)methanol is primarily derived from its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the bromopyridine core and various organoboron reagents.[6][7][8]

Reaction Scheme:

Caption: General scheme of the Sonogashira coupling.

Mechanism: This reaction involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. [9]

Applications in Research and Development

The versatility of (6-bromopyridin-3-yl)methanol makes it a valuable intermediate in several key areas of chemical research.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders. [1][10]Its ability to participate in diverse chemical reactions makes it an invaluable asset in medicinal chemistry for modifying existing drug structures or creating new therapeutic agents. [1]

-

Varenicline Synthesis: (6-bromopyridin-3-yl)methanol is a potential precursor for intermediates in the synthesis of Varenicline (Chantix), a prescription medication used for smoking cessation. [11][12]The synthesis of Varenicline involves the construction of a complex tetracyclic framework, where brominated pyridine derivatives can serve as key starting materials. [13][14]

-

GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is a therapeutic target for neurodegenerative diseases such as Alzheimer's. [15][16]Novel GSK-3β inhibitors have been designed and synthesized using substituted pyridine scaffolds, highlighting the potential role of (6-bromopyridin-3-yl)methanol as a starting material for such compounds. [15]

Agrochemicals

In agricultural chemistry, (6-bromopyridin-3-yl)methanol is utilized in the formulation of agrochemicals. Its incorporation can enhance the efficacy of pesticides and herbicides, contributing to improved crop yield and protection. [1][10]

Materials Science

The unique chemical properties of (6-bromopyridin-3-yl)methanol are also being explored in materials science for the development of new materials, including specialized coatings and polymers. [1][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (6-bromopyridin-3-yl)methanol.

-

Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [17]* Precautionary Measures:

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. [3]

Conclusion

(6-bromopyridin-3-yl)methanol is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an essential intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The detailed synthetic protocol and discussion of its key reactions provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in science and technology.

References

-

J&K Scientific. (6-Bromopyridin-3-yl)methanol | 122306-01-8. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6421249, this compound" PubChem, Available at: [Link].

-

PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]

-

National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. Available at: [Link]

- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

- Google Patents. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

-

Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

-

ACS Publications. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Available at: [Link]

-

PubMed. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

New Drug Approvals. Varenicline (Chantix™). Available at: [Link]

-

MDPI. A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Available at: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

-

PubMed. Fragment and knowledge-based design of selective GSK-3beta inhibitors using virtual screening models. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR spectrum [chemicalbook.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. prepchem.com [prepchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 14. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fragment and knowledge-based design of selective GSK-3beta inhibitors using virtual screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-3-pyridinemethanol: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-3-pyridinemethanol, a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. We will delve into its chemical properties, synthesis, characterization, and its pivotal role in the development of novel bioactive molecules. This document is intended to be a practical resource for researchers engaged in organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of this compound

This compound, also known by its IUPAC name (6-bromopyridin-3-yl)methanol, is a substituted pyridine derivative that has garnered considerable attention in the field of synthetic chemistry.[1][2] Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, offers two reactive sites for further chemical transformations. This dual functionality makes it an invaluable intermediate in the construction of complex molecular architectures.[3]

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other favorable interactions with biological targets.[4][5][6] The bromo-substituent provides a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility. Consequently, this compound serves as a crucial starting material for the synthesis of a wide range of compounds with potential therapeutic applications.[3][7]

Physicochemical Properties and Structural Formula

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development.

Structural Formula:

Caption: Key physicochemical properties of this compound.

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the reduction of the corresponding aldehyde, 6-bromonicotinaldehyde. This method is favored for its high yield and selectivity.

Reaction Scheme

Caption: Synthesis of this compound via reduction of 6-bromonicotinaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of aldehydes to alcohols.[8]

Materials:

-

6-Bromonicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromonicotinaldehyde (1.0 eq) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride (0.25-0.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for this compound would include a singlet for the benzylic protons of the hydroxymethyl group, and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these aromatic protons are characteristic of the substitution pattern. Representative ¹H NMR data is available from various sources.[9]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching and C=C/C=N stretching vibrations of the pyridine ring will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (188.02 g/mol ).[1][2] The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed in the molecular ion and bromine-containing fragment peaks.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide array of biologically active compounds.

Case Study: Diacylglycerol Kinase (DGK) Inhibitors

A notable application of this compound is in the synthesis of bicyclic thiazepine derivatives that act as inhibitors of Diacylglycerol Kinase (DGK).[10] DGK is an enzyme implicated in various signaling pathways, and its inhibition is a potential therapeutic strategy for certain cancers and immune disorders. In a patented synthetic route, (6-bromopyridin-3-yl)methanol is utilized as a key intermediate in a multi-step synthesis to construct the final inhibitor molecule.[10]

Caption: Role of this compound in the synthesis of a DGK inhibitor.

Versatility in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug design.[4][6][11][12] The presence of the nitrogen atom can improve solubility, bioavailability, and metabolic stability of drug candidates.[6] this compound provides a versatile platform to introduce this important heterocycle into target molecules, making it a frequently used intermediate in the development of new therapeutics across various disease areas.[3][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] It may also cause respiratory irritation.[1]

-

GHS Hazard Statements: H302, H315, H318, H335.[1]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its versatile reactivity, coupled with the favorable properties of the pyridine scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. (2016). Available at: [Link]

-

PubChemLite. This compound (C6H6BrNO). Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. (2023). Available at: [Link]

-

Nair, S. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 185-195. Available at: [Link]

-

A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

- CN119677733A - Bicyclic tetrahydrothiazepine derivative. Google Patents.

Sources

- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 9. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR [m.chemicalbook.com]

- 10. CN119677733A - åç¯å氢硫氮æä¬è¡çç© - Google Patents [patents.google.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. jchemrev.com [jchemrev.com]

starting materials for 6-Bromo-3-pyridinemethanol synthesis

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-pyridinemethanol: Starting Materials and Strategic Approaches

Authored by a Senior Application Scientist

Introduction

This compound, a key heterocyclic intermediate, is a foundational building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its strategic importance lies in the bifunctional nature of the molecule: the pyridine ring, a common scaffold in bioactive compounds, is activated for further functionalization by the bromine atom at the 6-position, typically through cross-coupling reactions. The hydroxymethyl group at the 3-position provides a versatile handle for a variety of chemical transformations. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several key starting materials. The choice of a specific route is often dictated by factors such as the availability and cost of the starting material, desired scale of the reaction, and the overall synthetic sequence in a larger drug discovery program. Herein, we will explore the most prevalent and technically sound approaches.

The two primary strategies for the synthesis of this compound are:

-

Reduction of a Carbonyl Group at the 3-Position: This is the most common and direct approach, starting from either 6-bromonicotinic acid or 6-bromonicotinaldehyde.

-

Functional Group Transformation from a Methyl Group: This involves the oxidation of a methyl group at the 3-position to a carboxylic acid, followed by reduction.

A third, less common approach involves the direct halogenation of 3-pyridinemethanol, which presents challenges in regioselectivity.

Synthetic Route 1: Reduction of 6-Bromonicotinic Acid

This is arguably the most widely adopted method due to the commercial availability and relative stability of 6-bromonicotinic acid. The core of this synthesis is the selective reduction of the carboxylic acid to a primary alcohol.

Starting Material Analysis: 6-Bromonicotinic Acid

6-Bromonicotinic acid is a white crystalline solid with a melting point of 200-203 °C.[1][2] Its utility as a starting material is enhanced by the presence of both a bromine atom and a carboxylic acid group, allowing for diverse chemical modifications.[1] It is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Reaction Causality and Reagent Selection

The reduction of a carboxylic acid requires a potent reducing agent. While lithium aluminum hydride (LAH) is a classic choice, borane complexes, such as borane-tetrahydrofuran (BH3·THF), are often preferred for their milder reaction conditions and improved selectivity, especially in the presence of other reducible functional groups.

Experimental Protocol: Reduction of 6-Bromonicotinic Acid with Borane-THF

The following protocol is a representative example of this synthetic transformation:

-

Reaction Setup: A suspension of 6-bromonicotinic acid (13.8 g, 0.068 mol) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.[3]

-

Addition of Reducing Agent: A 1.0 M solution of borane in THF (204 mL, 0.204 mol) is added slowly to the cooled suspension.[3]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Quenching: The reaction is cooled back to 0 °C, and a saturated aqueous solution of potassium carbonate (K2CO3) followed by water is carefully added to quench the excess borane.[3]

-

Extraction and Purification: The product is extracted with ethyl acetate (EtOAc). The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate (MgSO4), and concentrated under reduced pressure to yield a yellow oil.[3]

-

Final Purification: The crude product is purified by flash chromatography (e.g., using a 2% methanol in dichloromethane mobile phase) to afford this compound as a yellow solid.[3]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 6-Bromonicotinic acid | Borane-THF, K2CO3 | THF | 3 hours | 59% | [3] |

Diagram of Synthetic Pathway 1

Caption: Reduction of 6-bromonicotinic acid to this compound.

Synthetic Route 2: Reduction of 6-Bromonicotinaldehyde

An alternative and highly efficient route starts from 6-bromonicotinaldehyde (also known as 2-bromo-5-formylpyridine). The reduction of an aldehyde to a primary alcohol is a milder transformation compared to the reduction of a carboxylic acid, often leading to higher yields and requiring less harsh reducing agents.

Starting Material Analysis: 6-Bromonicotinaldehyde

6-Bromonicotinaldehyde is a useful synthetic intermediate.[4] It can be prepared from 2-bromo-5-(dibromomethyl)pyridine by hydrolysis with calcium carbonate.[4]

Reaction Causality and Reagent Selection

Sodium borohydride (NaBH4) is an ideal reducing agent for this transformation. It is selective for aldehydes and ketones, and the reaction can be carried out in protic solvents like methanol or ethanol at room temperature.

Experimental Protocol: Reduction of 6-Bromonicotinaldehyde with Sodium Borohydride

A typical experimental procedure is as follows:

-

Reaction Setup: A solution of 6-bromonicotinaldehyde (20.0 g, 0.11 mol) is prepared in methanol (108 mL).[5]

-

Addition of Reducing Agent: Sodium borohydride (4.88 g, 0.026 mol) is added portion-wise to the solution at a temperature of 20-30 °C.[5]

-

Reaction Progression: The reaction mixture is stirred at room temperature for 2 hours.[5]

-

Workup and Quenching: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.[5]

-

Extraction and Purification: The methanol is removed under reduced pressure, and the resulting aqueous solution is extracted with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound as a light yellow solid.[5]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 6-Bromonicotinaldehyde | Sodium borohydride | Methanol | 2 hours | 92% | [5] |

Diagram of Synthetic Pathway 2

Caption: Reduction of 6-bromonicotinaldehyde to this compound.

Synthetic Route 3: From 2-Bromo-5-methylpyridine

Starting Material Analysis: 2-Bromo-5-methylpyridine

2-Bromo-5-methylpyridine, also known as 2-bromo-5-picoline, is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[6]

Reaction Causality and Reagent Selection

The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4).[7][8] The subsequent reduction of the carboxylic acid to the alcohol follows the same logic as described in Synthetic Route 1.

Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine and Subsequent Reduction

Step 1: Oxidation to 6-Bromonicotinic Acid

-

Reaction Setup: 2-bromo-5-methylpyridine (100 g, 0.291 mol) is dissolved in water (1000 mL), and a phase transfer catalyst such as Aliquat 336 (2 mL) is added.[7]

-

Addition of Oxidizing Agent: Potassium permanganate (251 g, 0.797 mol) is added slowly over 1 hour.[7]

-

Reaction Progression: The mixture is heated to 110 °C and stirred for 1.5 hours.[7][8]

-

Workup and Isolation: The hot mixture is filtered through diatomaceous earth, and the filter cake is washed with hot water. The filtrate is concentrated, and 48% hydrobromic acid is added to precipitate the 6-bromonicotinic acid, which is then filtered, washed, and dried.[7]

Step 2: Reduction to this compound

The resulting 6-bromonicotinic acid is then reduced to this compound as described in Synthetic Route 1.

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 2-Bromo-5-methylpyridine | 1. KMnO4, Aliquat 3362. HBr3. BH3·THF | Water, THF | 1.5 hours (oxidation) | 44% (oxidation) | [7] |

Diagram of Synthetic Pathway 3dot

digraph "Synthetic_Pathway_3" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

start [label="2-Bromo-5-methylpyridine"]; intermediate [label="6-Bromonicotinic Acid"]; product [label="this compound"];

start -> intermediate [label="KMnO4, H2O"]; intermediate -> product [label="BH3·THF"]; }

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 5. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

6-Bromo-3-pyridinemethanol MSDS and safety information

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-3-pyridinemethanol

Introduction and Compound Profile

This compound is a halogenated pyridine derivative commonly utilized as a building block in organic synthesis.[1][2][3] Its structural features make it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[4] However, its utility in research and development is matched by a significant hazard profile that necessitates stringent safety protocols. Understanding the specific risks associated with this compound is the first step toward ensuring its safe handling and use in the laboratory.

This guide provides a detailed examination of its safety profile, drawing from established GHS classifications and supplier safety data to offer practical, field-tested advice for laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 122306-01-8 | [1][5][6] |

| Molecular Formula | C₆H₆BrNO | [1][5][7] |

| Molecular Weight | 188.02 g/mol | [1][5][6] |

| Appearance | White to light yellow/orange powder or crystal | [2][6][8] |

| Melting Point | 48-51 °C | [6][8] |

| Boiling Point | 314.3 ± 27.0 °C (Predicted) | [6][8] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [6][8] |

Comprehensive Hazard Analysis

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[5] An in-depth understanding of these hazards is critical for risk mitigation.

-

Acute Oral Toxicity (Warning, H302): The compound is harmful if swallowed.[5] Ingestion can lead to systemic toxicity. The causal mechanism relates to its absorption into the bloodstream via the gastrointestinal tract, where it can interfere with biological processes.

-

Skin Corrosion/Irritation (Warning, H315): It causes skin irritation.[5] Direct contact can result in localized redness, inflammation, and discomfort. This is due to the chemical's ability to disrupt the lipid bilayer of skin cells, leading to an inflammatory response.

-

Serious Eye Damage/Irritation (Danger, H318): The compound is designated as causing serious eye damage.[5] This is the most severe hazard associated with this chemical. Contact with the eyes can lead to irreversible damage, including corneal burns and potential loss of vision. The mechanism involves severe irritation and corrosion of the delicate tissues of the eye.

-

Specific Target Organ Toxicity - Single Exposure (Warning, H335): It may cause respiratory irritation.[5] Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

Emergency Protocols and First-Aid Measures

A rapid and informed response in the event of an exposure is critical to minimizing harm. The following protocols are based on standard emergency procedures for this class of chemical.

First-Aid Protocol

Immediate and appropriate first-aid is the primary response to any accidental exposure. All laboratory personnel should be familiar with these steps and the location of emergency equipment, such as safety showers and eyewash stations.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[9] Due to the H318 classification (causes serious eye damage), immediate medical attention is mandatory following irrigation.[9] Do not delay in seeking professional medical help.

-

In Case of Skin Contact: Remove all contaminated clothing and shoes immediately.[10] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9] If skin irritation persists, consult a physician.

-

If Inhaled: Move the individual to fresh air immediately.[9] If the person is not breathing, trained personnel should administer artificial respiration. Seek medical attention if symptoms such as coughing or breathing difficulties occur.

-

If Swallowed: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately for guidance.[9]

Safe Handling, Storage, and Engineering Controls

Proactive measures are the cornerstone of laboratory safety. The following handling and storage protocols are designed to prevent exposure and maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper engineering controls and a robust PPE regimen.

-

Ventilation: All work with this compound, especially handling the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]

-

Eye Protection: Due to the severe eye damage hazard, chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]

-

Skin Protection: Wear a flame-resistant lab coat and handle the compound with chemically impervious gloves (e.g., nitrile or neoprene).[11] Gloves must be inspected before use and disposed of properly after handling. Always wash hands thoroughly after removing gloves and before leaving the laboratory.

-

Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[10][11]

Procedural Protocol for Safe Handling

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

-

Donning PPE: Put on a lab coat, followed by safety goggles and gloves.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Avoid actions that could generate dust, such as scraping or vigorous shaking.

-

In Use: Keep the container tightly closed when not in use.

-

Post-Handling: After use, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly.

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] A designated corrosives area is recommended.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[13]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Accidental Release and Disposal Procedures

A clear plan for managing spills and waste is a critical component of a safe laboratory environment.

Spill Response Protocol

The following workflow outlines the necessary steps to manage an accidental spill of this compound safely.

Sources

- 1. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amiscientific.com [amiscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 122306-01-8 CAS MSDS ((6-BROMO-PYRIDIN-3-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 8. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 13. fishersci.es [fishersci.es]

The Solubility Profile of 6-Bromo-3-pyridinemethanol: A Technical Guide for Researchers

Introduction: Understanding the Importance of Solubility in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's therapeutic potential, influencing everything from formulation and bioavailability to toxicological assessment. 6-Bromo-3-pyridinemethanol, a halogenated pyridine derivative, is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility characteristics in various organic solvents are of profound interest to researchers engaged in synthesis, purification, and formulation development.

This technical guide provides an in-depth analysis of the solubility of this compound. Moving beyond a simple tabulation of data, this document delves into the molecular characteristics that govern its solubility, offers predictive insights based on solvent properties, and furnishes a detailed, field-proven protocol for the empirical determination of its solubility. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this important chemical intermediate.

Physicochemical Characteristics of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. The "like dissolves like" principle, while a simplification, provides a foundational framework for predicting solubility based on polarity. To this end, a review of the key physicochemical properties of this compound is essential.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1] |

| Predicted XlogP | 1.0 | [2] |

The structure of this compound incorporates a polar pyridine ring and a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring also serves as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar solvents. The presence of the bromine atom and the aromatic ring contributes to its non-polar character, suggesting that it will not be infinitely soluble in highly polar solvents like water, but will require a degree of polarity in the solvent for effective dissolution. The predicted XlogP of 1.0 indicates a relatively balanced lipophilic and hydrophilic character.

Solubility of this compound in Organic Solvents: A Predictive and Data-Informed Analysis

While comprehensive, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the public domain, we can infer its likely behavior from its physicochemical properties and available information.

Polar Protic Solvents:

Solvents such as methanol, ethanol, and isopropanol are expected to be effective at dissolving this compound. The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. A synthesis procedure for this compound utilizes methanol as the reaction solvent, indicating good solubility.[3]

Polar Aprotic Solvents:

Highly polar aprotic solvents are also anticipated to be excellent solvents. Dimethyl sulfoxide (DMSO) is a powerful, highly polar organic solvent capable of dissolving a wide array of organic and inorganic compounds.[4][5] One supplier notes that a 10 mM solution of this compound can be prepared in DMSO.[6] Dimethylformamide (DMF) and acetone, with their significant dipole moments, should also effectively solvate the molecule.

Solvents of Intermediate Polarity:

Solvents like ethyl acetate and dichloromethane represent a middle ground in terms of polarity. A synthetic workup for this compound involves extraction with ethyl acetate, which confirms its solubility in this solvent.[3]

Non-Polar Solvents:

Non-polar solvents such as toluene and hexane are expected to be poor solvents for this compound. The polar pyridine and hydroxyl functionalities of the solute will have weak interactions with these non-polar solvent molecules, leading to low solubility.

Summary of Predicted and Observed Solubility:

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale/Evidence |

| Methanol | Polar Protic | High | Used as a reaction solvent in its synthesis.[3] |

| Ethanol | Polar Protic | High | Similar to methanol, capable of strong hydrogen bonding. |

| Isopropanol | Polar Protic | Good | Capable of hydrogen bonding, though steric hindrance may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Good | Polar aprotic nature allows for dipole-dipole interactions. |

| Ethyl Acetate | Intermediate Polarity | Moderate to Good | Used as an extraction solvent.[3] |

| Dichloromethane | Intermediate Polarity | Moderate | Possesses a dipole moment that can interact with the polar regions of the solute. |

| Toluene | Non-Polar | Low | Weak interactions between the polar solute and non-polar solvent. |

| Hexane | Non-Polar | Very Low | Mismatch in polarity leads to poor solvation. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A 10 mM solution is reported to be preparable.[6] Known as a "super solvent".[5] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar nature should facilitate dissolution. |

Experimental Protocol for the Determination of Thermodynamic Solubility

For precise quantification of solubility, an empirical determination is indispensable. The shake-flask method is a widely recognized and robust technique for measuring thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Experimental workflow for the determination of the thermodynamic solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the samples at a moderate speed for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Analysis: a. Prepare a stock solution of this compound of known concentration in the solvent of interest. b. From the stock solution, prepare a series of calibration standards of decreasing concentrations. c. Analyze the calibration standards and the filtered sample (appropriately diluted if necessary) using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. d. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. e. Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

-

This compound (C6H6BrNO). PubChemLite. [Link]

-

This compound | C6H6BrNO | CID 6421249. PubChem. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, LLC. [Link]

-

DMSO. gChem Global. [Link]

Sources

- 1. This compound | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. gchemglobal.com [gchemglobal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

Introduction: The Structural Significance of 6-Bromo-3-pyridinemethanol

An In-Depth Technical Guide to the Spectral Characterization of 6-Bromo-3-pyridinemethanol

This compound (CAS No: 122306-01-8; Molecular Formula: C₆H₆BrNO; Molecular Weight: 188.02 g/mol ) is a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2][3] Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery and novel material development.

The precise arrangement of the bromo, hydroxymethyl, and nitrogen functionalities on the pyridine ring dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository to explain the causal links between the molecular structure and its spectral output, ensuring a robust and validated characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for the definitive elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The data presented here is referenced from a spectrum acquired in CDCl₃.[2]

Molecular Structure with Proton Assignments:

Caption: Molecular structure of this compound with key protons labeled.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~8.36 | Doublet (d) | ~2.7 | 1H |

| H-4 | ~7.60 | Doublet of Doublets (dd) | ~8.1, ~2.7 | 1H |

| H-5 | ~7.49 | Doublet (d) | ~8.1 | 1H |

| -CH₂- | ~4.72 | Singlet (s) | - | 2H |

| -OH | ~1.95 | Singlet (s, broad) | - | 1H |

Data sourced from ChemicalBook for a spectrum recorded at 300 MHz in CDCl₃.[2]

Expert Interpretation:

-

Aromatic Region (7.0-8.5 ppm): The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.

-

H-2 (δ 8.36): This proton is adjacent to the nitrogen atom, placing it in the most electron-deficient environment and thus furthest downfield. It appears as a doublet due to coupling with H-4 (a four-bond coupling, J ≈ 2.7 Hz).

-

H-4 (δ 7.60): This proton is coupled to both H-2 (four-bond coupling) and H-5 (three-bond coupling), resulting in a doublet of doublets.

-

H-5 (δ 7.49): This proton is coupled only to H-4, giving a clean doublet with a larger coupling constant typical of ortho coupling (J ≈ 8.1 Hz). The bromine atom at C-6 shields this proton slightly compared to H-4.

-

-

Methylene Protons (-CH₂, δ 4.72): The protons of the hydroxymethyl group are attached to an sp³ carbon but are adjacent to the aromatic ring, placing them in the benzylic position. They appear as a sharp singlet, indicating no significant coupling to the hydroxyl proton, a common observation in non-polar solvents like CDCl₃.

-

Hydroxyl Proton (-OH, δ 1.95): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. Its appearance as a broad singlet is characteristic. Confirmation of this peak can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-6 (C-Br) | ~142 | Attached to electronegative Br and adjacent to N; significantly downfield. |

| C-2 | ~150 | Adjacent to N, highly deshielded. |

| C-4 | ~139 | Deshielded by proximity to N and ring currents. |

| C-3 (C-CH₂OH) | ~135 | Aromatic carbon bearing the substituent. |

| C-5 | ~128 | Standard aromatic carbon chemical shift. |

| -CH₂OH | ~63 | Typical sp³ carbon attached to an oxygen atom. |

Note: These are predicted values based on standard substituent effects on pyridine rings. Actual values may vary slightly.[4][5]

Expert Interpretation:

-

Aromatic Carbons (120-155 ppm): The five sp² carbons of the pyridine ring resonate in this region. The carbon atoms closest to the electronegative nitrogen (C-2 and C-6) are expected to be the most downfield. The carbon bearing the bromine (C-6) is directly influenced by the halogen's inductive effects.

-

Aliphatic Carbon (~63 ppm): The sp³ carbon of the methylene group (-CH₂OH) is found significantly upfield, in a region characteristic of carbons single-bonded to an oxygen atom.

-

Advanced Methods: For unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds away, allowing the entire molecular structure to be pieced together.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4][5]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. Ensure an adequate signal-to-noise ratio is achieved (typically 16-32 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3550 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2900 | Aliphatic C-H stretch (-CH₂) | Medium |

| 1600 - 1550 | C=C and C=N ring stretching | Medium-Strong |

| 1300 - 1000 | C-O stretch (primary alcohol) | Strong |

| 700 - 600 | C-Br stretch | Medium |

These are characteristic ranges for the specified functional groups.[7][8][9]

Expert Interpretation: The IR spectrum of this compound provides a clear fingerprint of its key structural features:

-

O-H Stretch (3550 - 3200 cm⁻¹): The most prominent feature is a strong, broad absorption in this region, which is the hallmark of a hydrogen-bonded hydroxyl group from the alcohol.[10][11]

-

C-H Stretches (3100 - 2850 cm⁻¹): The presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds is confirmed by absorptions just above and just below 3000 cm⁻¹, respectively.[7][12]

-

Pyridine Ring Stretches (1600 - 1550 cm⁻¹): Multiple bands in this region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-O Stretch (1300 - 1000 cm⁻¹): A strong absorption in this region confirms the presence of the primary alcohol's C-O single bond.

-

C-Br Stretch (700 - 600 cm⁻¹): A band in the lower frequency "fingerprint region" can be assigned to the C-Br stretching vibration, confirming the presence of the bromine substituent.[5]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum in the range of 4000-400 cm⁻¹.[13]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Caption: A streamlined workflow for the IR analysis of this compound.

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expert Interpretation:

-

Molecular Ion Peak ([M]⁺): A key diagnostic feature for any organobromine compound is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[14][15] For this compound, this "doublet" will appear at m/z 187 (for C₆H₆⁷⁹BrNO) and m/z 189 (for C₆H₆⁸¹BrNO).[16] The presence of this M/M+2 pattern is definitive proof of a single bromine atom in the molecule.[17]

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways.

-

Loss of Bromine: Cleavage of the weak C-Br bond results in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 108 . This peak will not have the M/M+2 pattern.

-

Loss of Hydroxymethyl Radical: Alpha-cleavage next to the pyridine ring can lead to the loss of a •CH₂OH radical, giving a bromopyridinium cation fragment. This would also show the characteristic 1:1 isotopic pattern.

-

Loss of H₂O: Dehydration can lead to a fragment at [M-18]⁺.

-

Table 4: Major Expected Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 187/189 | [C₆H₆BrNO]⁺ | Molecular Ion (M⁺, M+2⁺). Confirms molecular formula and presence of one Br atom. |

| 108 | [C₆H₆NO]⁺ | Loss of •Br radical from the molecular ion. |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridyl cation after multiple cleavages. |

Caption: Key fragmentation pathway for this compound in Mass Spectrometry.

Conclusion: An Integrated Approach to Structural Validation

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its identification.

-

Mass Spectrometry confirms the correct molecular weight (188.02 g/mol ) and the presence of a single bromine atom via the characteristic m/z 187/189 isotopic pattern.

-

Infrared Spectroscopy verifies the presence of the essential alcohol (-OH) and pyridine functional groups.

-

¹H and ¹³C NMR Spectroscopy provide the definitive structural map, confirming the 1,2,5-substitution pattern on the pyridine ring and the identity of the hydroxymethyl side chain.

By integrating the data from these three core techniques, researchers and drug development professionals can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their subsequent synthetic and experimental endeavors.

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem Technical Support Center.

- BenchChem. (2025). Spectroscopic comparison of functionalized 4-Bromopyridine-2,6-dicarbohydrazide derivatives. BenchChem Technical Support Center.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives. BenchChem Technical Support Center.

-

Schneider, W. G., & Bernstein, H. J. (1957). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry. [Link]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment. BenchChem Technical Support Center.

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. BenchChem Technical Support Center.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 8, 2026, from [Link]

-

Guedes, R. C., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. [Link]

-

PubChemLite. (n.d.). This compound (C6H6BrNO). Retrieved January 8, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Correlation Table. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic.

-

Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

- Gherman, C., et al. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research.

-

University of Calgary. (n.d.). IR Absorption Table. [Link]